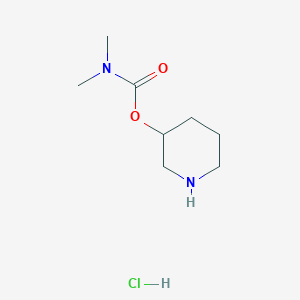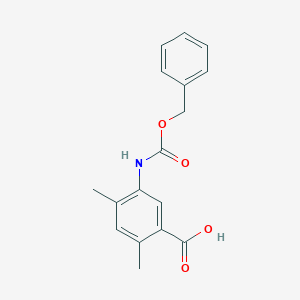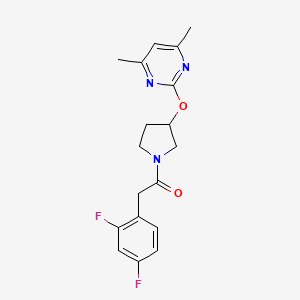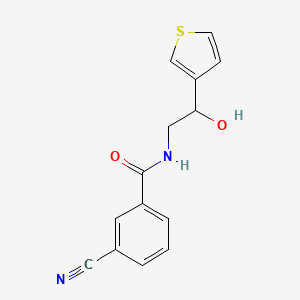
piperidin-3-yl N,N-dimethylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-3-yl N,N-dimethylcarbamate hydrochloride is a chemical compound with the CAS Number: 1864053-86-0 . It has a molecular weight of 208.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . The specific mechanisms and effectiveness can vary depending on the specific derivative and virus .
Antimalarial Applications
Some piperidine derivatives have been found to have antimalarial properties . These compounds could potentially be used in the development of new treatments for malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can potentially be used in the treatment of various bacterial and fungal infections.
Antihypertensive Applications
Piperidine derivatives can also be used as antihypertensive agents . They can potentially help in managing high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can potentially provide relief from pain and inflammation.
Antipsychotic Applications
Piperidine derivatives can potentially be used as antipsychotic agents . They may help in managing symptoms of various psychiatric disorders.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While specific future directions for piperidin-3-yl N,N-dimethylcarbamate hydrochloride are not available, the field of piperidine derivatives is active and important for drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
piperidin-3-yl N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGMNSVFRTAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
piperidin-3-yl N,N-dimethylcarbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)
![2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2421821.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)
![2-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2421824.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B2421826.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)
![N-(3,4-dichlorophenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2421829.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine](/img/structure/B2421830.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B2421834.png)
![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2421835.png)